molecular formula C18H32O4 B1221727 (1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate CAS No. 85551-39-9

(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate

Cat. No. B1221727
CAS RN: 85551-39-9
M. Wt: 312.4 g/mol
InChI Key: SPOXUSGCKOQPRB-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate, also known as (1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate, is a useful research compound. Its molecular formula is C18H32O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85551-39-9

Product Name

(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

[(1S)-1-[(2R)-6-oxooxan-2-yl]undecyl] acetate

InChI

InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3/t16-,17+/m0/s1

InChI Key

SPOXUSGCKOQPRB-DLBZAZTESA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CCCC(=O)O1)OC(=O)C

SMILES

CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C

Canonical SMILES

CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C

Other CAS RN

85551-39-9

synonyms

(5R,6S)-erythro-6-acetoxy-5-hexadecanolide
6-acetoxy-5-hexadecanolide

Origin of Product

United States

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